molecular formula C9H7F4NO2 B1395235 Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate CAS No. 1227572-09-9

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate

Cat. No. B1395235
CAS RN: 1227572-09-9
M. Wt: 237.15 g/mol
InChI Key: JXIXLMPDSMTCEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate is represented by the formula C9H7F4NO2. The SMILES string representation is FCC1=NC=CC(C(OCC)=O)=C1 .


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate is a solid . Its molecular weight is 237.15 g/mol. Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I have access to.

Scientific Research Applications

Electrochemical Fluorination in Organic Compounds

A study by Konno, Shimojo, and Fuchigami (1998) explored the anodic fluorination of ethyl isonicotinate, leading to the creation of 2-fluoroisonicotinate. This process demonstrated the potential for selective fluorination in organic synthesis, which is a key method in the development of various organic compounds, including pharmaceuticals (Konno, Shimojo, & Fuchigami, 1998).

Photoredox Catalysis in Fluoromethylation

In 2016, Koike and Akita studied the use of trifluoromethyl groups, like those in ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate, in photoredox catalysis. This approach is particularly useful in the synthesis of pharmaceuticals and agrochemicals, leveraging radical reactions for fluoromethylation (Koike & Akita, 2016).

Synthesis of Fluorinated Organic Compounds

Pomeisl, Kvíčala, and Paleta (2006) discussed the synthesis of various fluorinated compounds, including those derived from ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate. The study highlighted the importance of such compounds as building blocks in organic synthesis, particularly in the creation of novel molecules with potential pharmaceutical applications (Pomeisl, Kvíčala, & Paleta, 2006).

Polymerization and Copolymerization Applications

Patil and Améduri (2013) reviewed the use of trifluoromethyl groups in polymer science, particularly in the synthesis and polymerization of various monomers. The unique properties imparted by these groups make them valuable in high-tech applications, including the development of materials with specific electronic or chemical properties (Patil & Améduri, 2013).

Safety And Hazards

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIXLMPDSMTCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200196
Record name Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate

CAS RN

1227572-09-9
Record name Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227572-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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